5-Azaspiro[3.4]oct-7-ene
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Overview
Description
5-Azaspiro[3.4]oct-7-ene is a heterocyclic compound belonging to the class of spirocycles. It features a unique eight-membered ring structure with a nitrogen atom and a spiro carbon atom. This compound is significant in medicinal chemistry and is widely used in the design and development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]oct-7-ene can be achieved through several methods. One notable method involves the gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]oct-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or spiro carbon.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides for cycloaddition reactions, which are versatile and powerful synthetic methods to prepare isoxazolines . Other reagents may include oxidizing agents, reducing agents, and various catalysts.
Major Products Formed
The major products formed from these reactions include spirocyclic derivatives, isoxazolines, and other heterocyclic compounds that retain the spiro structure.
Scientific Research Applications
5-Azaspiro[3.4]oct-7-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a scaffold in the design of new molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]oct-7-ene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2-azaspiro[3.4]oct-7-ene: A similar compound with an oxygen atom in place of one carbon atom.
5-Azaspiro[3.4]oct-7-ene-5-carboxylic acid: A derivative with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable scaffold in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C7H11N |
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Molecular Weight |
109.17 g/mol |
IUPAC Name |
5-azaspiro[3.4]oct-7-ene |
InChI |
InChI=1S/C7H11N/c1-3-7(4-1)5-2-6-8-7/h2,5,8H,1,3-4,6H2 |
InChI Key |
ZYRSVZURQXMPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C=CCN2 |
Origin of Product |
United States |
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